calcium methoxyethoxide

Description

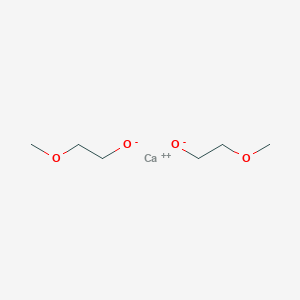

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Ca/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPISIUOJVZBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-86-4 (Parent) | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890813 | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28099-67-4 | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028099674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-methoxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 2-methoxyethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Characteristics of Calcium Methoxyethoxide

Established Synthetic Pathways for Calcium Methoxyethoxide Production

The primary and most well-documented method for the synthesis of calcium methoxyethoxide involves the direct reaction of calcium metal with 2-methoxyethanol (B45455).

Reaction of Calcium Metal with 2-Methoxyethanol

The synthesis of calcium methoxyethoxide is achieved through the reaction of metallic calcium with 2-methoxyethanol. In a typical laboratory-scale preparation, calcium metal is reacted with an excess of 2-methoxyethanol under an inert atmosphere, such as argon, to prevent unwanted side reactions with atmospheric components. The general reaction is as follows:

Ca(s) + 2CH₃OCH₂CH₂OH(l) → Ca(OCH₂CH₂OCH₃)₂(sol) + H₂(g)

One established method involves reacting 1 gram of calcium metal with 24 ml of 2-methoxyethanol. The reaction mixture is heated to 80°C and maintained at this temperature for 24 hours under an argon atmosphere. Following the reaction period, any unreacted calcium metal is separated from the solution by centrifugation. kent.ac.uk A similar procedure reacting 2 g of calcium with 48 mL of anhydrous 2-methoxyethanol under the same conditions has also been reported to yield a transparent dark red solution of calcium methoxyethoxide. nih.gov

Optimization of Reaction Parameters and Conditions

The efficiency and yield of the calcium methoxyethoxide synthesis are highly dependent on the reaction parameters. Optimization of these conditions is crucial for both laboratory and potential industrial-scale production.

Key parameters that are often optimized for the synthesis of calcium alkoxides include reaction temperature, reaction time, and the molar ratio of reactants. For similar calcium alkoxide syntheses, such as calcium ethoxide, optimal conditions have been found to be a reaction temperature of 65°C and a specific molar ratio of alcohol to metal. researchgate.net Higher temperatures can sometimes lead to the vaporization of the alcohol, which may inhibit the reaction at the three-phase interface. researchgate.net

The choice of an inert atmosphere is critical to prevent the reaction of the highly reactive calcium metal with oxygen and moisture, which would lead to the formation of calcium oxide and calcium hydroxide, respectively. The duration of the reaction is also a key factor, with studies on similar compounds showing that the reaction rate can be rapid initially and then slow as it approaches completion.

Table 1: Optimized Reaction Parameters for Calcium Alkoxide Synthesis

Parameter Optimal Condition Rationale Reaction Temperature 65-80°C Balances reaction rate with prevention of excessive alcohol vaporization.[ kent.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2-CyaR7aVPOXRV4InNpP86LXxcn3rENvbrd4hZXqoVTgLSjBdKgEcYBPJ0wRKQufJ_gSiEkeQxEU4O31WhsDZfUJIdFktzSjVqL-HVUIJ5WX3sZLZ3L2RFPir4DmkilGiEc%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPqTF0Ga2DUrWFc-H5XOR_Nt4QgZ8IUrPc11CEpFqrDeln-5ZVLLPYamLyJK9Qd0zbB6nBZYqt1Q1lNqGLt3AU8h50lXq5m8Bv0e4dyX2tlUC6lDaFX5LRbR9Jch7jR7pEMYLCsjOsXWdmYQXoTbPKpmthIw3ZtHPOQHPR8TVv8q0wr7kfRaqTAcCY9EOUYd9pTn8WeDfsLj4AbakVV0KhNmfii1m5NaA0Caf6VeXhi0uZW_g978QsjMyGkw1z7xDHHhs91RlRkgzm4UHnUYyU)] Reaction Time 24 hours Ensures maximum conversion of the calcium metal.[ kent.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2-CyaR7aVPOXRV4InNpP86LXxcn3rENvbrd4hZXqoVTgLSjBdKgEcYBPJ0wRKQufJ_gSiEkeQxEU4O31WhsDZfUJIdFktzSjVqL-HVUIJ5WX3sZLZ3L2RFPir4DmkilGiEc%3D)] Atmosphere Inert (e.g., Argon) Prevents side reactions of calcium with air and moisture.[ kent.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2-CyaR7aVPOXRV4InNpP86LXxcn3rENvbrd4hZXqoVTgLSjBdKgEcYBPJ0wRKQufJ_gSiEkeQxEU4O31WhsDZfUJIdFktzSjVqL-HVUIJ5WX3sZLZ3L2RFPir4DmkilGiEc%3D)] Molar Ratio (Alcohol:Metal) Excess alcohol Drives the reaction to completion and acts as a solvent.

Challenges in Commercial Purity and Batch Consistency

A significant hurdle in the utilization of calcium methoxyethoxide from commercial suppliers is the inconsistency in its properties. It has been observed that the characteristics of commercial calcium methoxyethoxide can vary depending on the supplier and even between different batches from the same supplier. kent.ac.uk This lack of consistency can impact the reliability and reproducibility of processes in which it is used as a precursor.

These inconsistencies may arise from variations in the purity of the starting materials, such as the calcium metal and 2-methoxyethanol, as well as subtle differences in the manufacturing process. The presence of impurities, such as unreacted starting materials or byproducts from side reactions, can significantly alter the performance of the calcium methoxyethoxide solution.

Solution Preparation and Concentration Determination Methods

Accurate determination of the concentration of calcium methoxyethoxide in solution is paramount for its effective use. Several analytical techniques are employed for this purpose.

Gravimetric Analysis of Calcium Oxide Conversion

A reliable method for determining the concentration of a calcium methoxyethoxide solution is through gravimetric analysis. This technique involves the thermal decomposition of the calcium methoxyethoxide to calcium oxide (CaO), a stable and well-defined compound.

In this procedure, a known volume of the calcium methoxyethoxide solution is heated to a high temperature, typically around 1050°C, for an extended period, such as 12 hours. kent.ac.uk This process evaporates the solvent and converts the calcium methoxyethoxide into calcium oxide. The resulting calcium oxide is then weighed, and from its mass, the original concentration of the calcium methoxyethoxide in the solution can be calculated. For instance, a concentration of 0.001 mol/ml was determined for a solution prepared by reacting 1 g of calcium metal with 24 ml of 2-methoxyethanol. kent.ac.uk

Table 2: Example of Gravimetric Analysis Data

Parameter Value Reference Initial Volume of CME Solution 1 mL [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsJPh6kJgYEZh6yXuw13D0CIh9mIrIVOt0gfbe_xtWQfrYsN22lcpC1vLuwESxa0bz_jW6uNWp8lttZWrFJnzpKyj_NHU_bUxhjVi-LiL_4zlD93kyE45x1pUiBGISWpJu-p8yBJQLrh0Clqm1)] Heating Temperature 1050°C [ kent.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2-CyaR7aVPOXRV4InNpP86LXxcn3rENvbrd4hZXqoVTgLSjBdKgEcYBPJ0wRKQufJ_gSiEkeQxEU4O31WhsDZfUJIdFktzSjVqL-HVUIJ5WX3sZLZ3L2RFPir4DmkilGiEc%3D)] Heating Duration 10-12 hours [ kent.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2-CyaR7aVPOXRV4InNpP86LXxcn3rENvbrd4hZXqoVTgLSjBdKgEcYBPJ0wRKQufJ_gSiEkeQxEU4O31WhsDZfUJIdFktzSjVqL-HVUIJ5WX3sZLZ3L2RFPir4DmkilGiEc%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsJPh6kJgYEZh6yXuw13D0CIh9mIrIVOt0gfbe_xtWQfrYsN22lcpC1vLuwESxa0bz_jW6uNWp8lttZWrFJnzpKyj_NHU_bUxhjVi-LiL_4zlD93kyE45x1pUiBGISWpJu-p8yBJQLrh0Clqm1)] Final Product Calcium Oxide (CaO) [ kent.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu2-CyaR7aVPOXRV4InNpP86LXxcn3rENvbrd4hZXqoVTgLSjBdKgEcYBPJ0wRKQufJ_gSiEkeQxEU4O31WhsDZfUJIdFktzSjVqL-HVUIJ5WX3sZLZ3L2RFPir4DmkilGiEc%3D)] Calculated Concentration 1 M [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHsJPh6kJgYEZh6yXuw13D0CIh9mIrIVOt0gfbe_xtWQfrYsN22lcpC1vLuwESxa0bz_jW6uNWp8lttZWrFJnzpKyj_NHU_bUxhjVi-LiL_4zlD93kyE45x1pUiBGISWpJu-p8yBJQLrh0Clqm1)]

Spectroscopic and Elemental Analysis for Solution Characterization

In addition to gravimetric analysis, spectroscopic and elemental analysis techniques are invaluable for characterizing solutions of calcium methoxyethoxide.

Spectroscopic Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule. For calcium alkoxides like calcium methoxide (B1231860), characteristic peaks include an -OH stretching vibration (around 3686 cm⁻¹) if any hydrolysis has occurred, -CH₃ stretching (around 2784 cm⁻¹), and C-H bending vibrations (around 1458 cm⁻¹). researchgate.net For calcium ethoxide, C-H stretching is observed between 3000 and 2800 cm⁻¹, and a Ca-O stretching vibration is seen around 650 cm⁻¹. researchgate.net Similar characteristic peaks would be expected for calcium methoxyethoxide, allowing for the confirmation of its structure and the detection of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the methoxyethoxide ligand and its coordination to the calcium ion. For other calcium alkoxides, ¹H NMR has been used to study the ligand structure. researchgate.net For calcium methoxyethoxide, specific chemical shifts would be expected for the methyl and methylene protons of the 2-methoxyethanol ligand. ⁴³Ca NMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, could potentially provide direct information about the calcium coordination environment. huji.ac.il

Elemental Analysis:

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for determining the elemental composition of a sample. malvernpanalytical.com It can be used to accurately measure the concentration of calcium in a solution of calcium methoxyethoxide. wisc.eduresearchgate.net This method involves introducing the sample into a high-temperature plasma, which excites the calcium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of calcium in the sample.

Mechanistic Understanding of Calcium Methoxyethoxide Reactivity in Sol Gel Systems

Hydrolysis and Condensation Mechanisms of Calcium Methoxyethoxide

In sol-gel systems, the synthesis of silicate (B1173343) networks typically begins with the hydrolysis and subsequent condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS). When calcium methoxyethoxide is introduced into this system, it undergoes its own set of reactions that are crucial for the incorporation of calcium.

The primary hypothesis is that calcium methoxyethoxide hydrolyzes upon contact with water in the sol. nih.govfrontiersin.org This reaction involves the cleavage of the alkoxy group from the calcium ion and the formation of calcium hydroxide-like species, along with 2-methoxyethanol (B45455) as a byproduct.

Reaction: Ca(OCH₂CH₂OCH₃)₂ + 2H₂O → Ca(OH)₂ + 2HOCH₂CH₂OCH₃

Under the acidic conditions often used to catalyze TEOS hydrolysis, it is proposed that the hydrolyzed calcium species condenses directly with the hydrolyzed TEOS (silicic acid). nih.gov This co-condensation pathway integrates the calcium directly into the forming silica (B1680970) network at a molecular level. nih.gov

However, calcium alkoxides like CME are known to be highly reactive towards water, often much more so than silicon alkoxides like TEOS. frontiersin.orgimperial.ac.ukuwo.ca This high reactivity necessitates careful control over the reaction conditions, particularly the rate of water addition, to prevent an uncontrollably fast hydrolysis reaction that can lead to phase separation and an inhomogeneous distribution of calcium within the final gel. frontiersin.orguwo.ca

Influence of Calcium Methoxyethoxide on Gelation Kinetics

The introduction of calcium methoxyethoxide into a silicate sol has a marked effect on the time it takes for the solution to transition into a solid gel (gelation). This influence is primarily linked to its effect on the sol's pH and its inherent reactivity.

Due to its high reactivity with water, sols containing CME often exhibit rapid gelation times. frontiersin.org Reactive molecular dynamics simulations support this, showing a significantly faster rate of condensation when calcium is present in the initial solution compared to a calcium-free system. researchgate.net This acceleration leads to the formation of large, ramified silica clusters in a much shorter timeframe. researchgate.net

A key mechanism by which calcium methoxyethoxide accelerates gelation is its significant impact on the pH of the sol. The hydrolysis of CME produces hydroxyl ions, causing a substantial increase in the basicity of the reaction mixture. researchgate.netresearchgate.net In one documented synthesis, the addition of CME caused the pH to rise from approximately 1.5-2 to a range of 8-11. acs.org

This shift in pH has a profound effect on the condensation reactions of the silica precursors. The rate of condensation is minimized at the isoelectric point of silicic acid (around pH 2-3). rsc.org By raising the pH well above this point, CME addition strongly catalyzes the condensation reactions. researchgate.netrsc.org At higher pH values, silanol (B1196071) groups (Si-OH) on the surface of silica particles deprotonate to form Si-O⁻ species. imperial.ac.ukresearchgate.net This increases the rate of network formation and also creates negatively charged sites that are crucial for binding the positively charged Ca²⁺ ions. researchgate.net

Calcium methoxyethoxide's effect on gelation stands in contrast to that of more traditional calcium precursors, such as calcium nitrate (B79036) and calcium chloride.

Calcium Nitrate (Ca(NO₃)₂): This is the most common precursor for conventional sol-gel glass synthesis. However, it does not chemically integrate into the silicate network at low temperatures. nih.gov High-temperature heat treatment (>400°C) is required to decompose the nitrate byproducts and incorporate calcium into the glass structure. nih.govkent.ac.ukrsc.org Therefore, at the low temperatures used for hybrid material synthesis, it does not accelerate gelation via the same chemical incorporation pathways as CME and can lead to inhomogeneity. nih.govkent.ac.uk

Calcium Chloride (CaCl₂): This precursor also fails to incorporate into the silicate network at low temperatures. nih.govresearchgate.net Studies have shown that when CaCl₂ is used, the calcium does not appear to enter the network at any temperature below the point of crystallization (~700°C), meaning it does not contribute to the network formation and gelation in the same manner as an alkoxide precursor. nih.govnih.gov

Other Calcium Alkoxides (e.g., Calcium Ethoxide): Other alkoxides like calcium ethoxide (CE) are also highly reactive with water and can promote rapid gelation. frontiersin.org Their high sensitivity requires careful process control to manage the gelation rate and ensure a uniform distribution of calcium. frontiersin.org While both CME and CE are effective low-temperature precursors, the choice between them can depend on the specific co-polymers and solvents used in the synthesis. researchgate.net

The following table summarizes the behavior of different calcium precursors in low-temperature sol-gel synthesis.

| Precursor | Low-Temp Incorporation | Effect on Gelation | Key Disadvantage |

| Calcium Methoxyethoxide (CME) | Yes, at room temp/<60°C nih.govnih.gov | Accelerates (high reactivity, increases pH) frontiersin.orgresearchgate.net | High reactivity requires careful control frontiersin.orguwo.ca |

| Calcium Nitrate (Ca(NO₃)₂) ** | No, requires >400°C kent.ac.ukrsc.org | Minimal chemical effect at low temp | Toxic nitrate byproducts; high temp needed researchgate.net |

| Calcium Chloride (CaCl₂) ** | No nih.govresearchgate.net | Minimal chemical effect at low temp | Does not incorporate into the network imperial.ac.uknih.gov |

| Calcium Ethoxide (CE) | Yes, at low temp nih.govresearchgate.net | Accelerates (high reactivity) frontiersin.org | High reactivity can lead to inhomogeneity frontiersin.org |

Mechanisms of Calcium Incorporation into Silicate Networks

The ability of calcium methoxyethoxide to facilitate the incorporation of calcium into a silicate network at low temperatures is its most significant advantage, especially for producing organic-inorganic hybrids. rsc.orgnih.gov This process is governed by phenomena occurring in the wet gel stage, long before any high-temperature treatment.

Numerous studies have confirmed that calcium from CME enters the silica network at room temperature or slightly elevated processing temperatures (e.g., <60°C). nih.govfrontiersin.orgnih.govnih.gov This is a critical feature for hybrid materials, where higher temperatures would cause the degradation or burnout of the polymer component. researchgate.netnih.gov

Techniques such as solid-state Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) have demonstrated that when CME is used, the calcium is successfully integrated, acting as a network modifier. nih.govnih.gov This is in sharp contrast to calcium salts like calcium nitrate or calcium chloride, which remain as separate crystalline phases within the dried gel at low temperatures and require significant heat treatment for incorporation. nih.govkent.ac.uknih.gov The low-temperature incorporation from CME leads to a more homogeneous distribution of calcium throughout the silicate network. nih.govnih.gov

Several interconnected pathways have been proposed for the integration of Ca²⁺ ions from calcium methoxyethoxide into the silicate matrix.

Co-condensation with Silicic Acid: As mentioned, a primary pathway involves the hydrolysis of CME and subsequent co-condensation with hydrolyzed TEOS (silicic acid) under acidic catalysis. nih.gov This creates direct Si-O-Ca bonds, making calcium an integral part of the inorganic network from the earliest stages of gelation.

pH-Mediated Ionic Bonding: The dissolution and hydrolysis of CME raises the local pH, causing the deprotonation of Si-OH groups to form negatively charged Si-O⁻ sites. researchgate.net These anionic sites then electrostatically attract and bond with the divalent Ca²⁺ cations, effectively locking them into the network. researchgate.net This mechanism is particularly important under neutral or basic conditions.

Interaction with Organic Polymers: In hybrid systems containing polymers with specific functional groups, calcium ions may have an intermediate interaction. For instance, in a system with a dicarboxylic acid-terminated polymer (PCL-diCOOH), Ca²⁺ can first form ionic bonds with the carboxylate (COO⁻) groups. nih.govnih.gov As the silica network forms and generates a high density of Si-O⁻ sites, the calcium can then be "scavenged" from the polymer and integrated into the more thermodynamically stable position within the inorganic network. nih.gov

These pathways are not mutually exclusive and can occur simultaneously, contributing to the efficient and homogeneous incorporation of calcium at low temperatures, a defining characteristic of using calcium methoxyethoxide in sol-gel synthesis.

Applications of Calcium Methoxyethoxide in Advanced Material Synthesis

Organic-Inorganic Hybrid Material Fabrication

The use of calcium methoxyethoxide is pivotal in the creation of organic-inorganic hybrid materials, where it facilitates the integration of a calcium-containing inorganic phase with a polymer network at a nanoscale level. nih.gov This results in materials with a unique combination of properties, such as enhanced toughness and controlled degradation, which are not achievable with the individual components alone. kent.ac.uknih.gov

Synthesis of Bioactive Glass-Polymer Hybrid Systems

Calcium methoxyethoxide is instrumental in the development of bioactive glass-polymer hybrid systems designed for bone regeneration. researchgate.netnih.gov Traditional sol-gel synthesis of bioactive glasses requires high temperatures to incorporate calcium from precursors like calcium nitrate (B79036), rendering them unsuitable for creating hybrids with temperature-sensitive polymers. kent.ac.ukresearchgate.net Calcium methoxyethoxide overcomes this limitation by allowing for the incorporation of calcium into the silica (B1680970) network at temperatures below 60°C. nih.govresearchgate.net

The integration of calcium into a poly(γ-glutamic acid) (γ-PGA) and silica hybrid system is significantly improved by using calcium methoxyethoxide as the calcium source. nih.govresearchgate.net This approach allows for the successful incorporation of calcium into the silicate (B1173343) network at room temperature, a feat not possible with traditional calcium salts that require high-temperature processing which would degrade the polymer. nih.govnih.gov The use of calcium methoxyethoxide leads to ionic cross-linking of the γ-PGA by calcium, which contributes to enhanced compressive strength and a reduced elastic modulus in the resulting hybrid material. nih.govnih.gov

In a comparative study, hybrids synthesized with calcium methoxyethoxide demonstrated superior calcium incorporation into both the organic and inorganic networks compared to those made with calcium chloride. nih.gov This improved integration was confirmed through Fourier-transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The resulting hybrids exhibited excellent bioactivity, as evidenced by the formation of hydroxyapatite (B223615) on their surface after immersion in simulated body fluid (SBF). nih.govnih.gov

Table 1: Comparison of Calcium Precursors in γ-PGA/Silica Hybrids

| Calcium Precursor | Processing Temperature | Calcium Incorporation in Silica Network | Effect on Mechanical Properties | Bioactivity (Hydroxyapatite Formation) |

|---|---|---|---|---|

| Calcium Methoxyethoxide | Room Temperature | Yes | Enhanced compressive strength, reduced elastic modulus | Yes |

| Calcium Chloride | Room Temperature | No | - | Yes |

This table provides an interactive comparison of the properties of γ-PGA/silica hybrids synthesized using different calcium precursors.

Calcium methoxyethoxide has been successfully utilized to incorporate calcium into SiO2/PTHF/PCL-diCOOH hybrid co-networks, creating materials with potential applications in bone regeneration. nih.govnih.gov The addition of calcium via calcium methoxyethoxide was found to improve the printability of these hybrids for use in additive manufacturing techniques like Direct Ink Writing. nih.govnih.gov

The calcium content within these hybrids significantly influences their mechanical properties. Research has shown that varying the molar percentage of calcium in the inorganic network affects the strength and toughness of the resulting scaffolds. nih.govnih.gov For instance, hybrids containing 30 mol.% calcium (70S30C) exhibited higher compressive strength and modulus of toughness compared to calcium-free hybrids. nih.govnih.gov This enhancement in mechanical properties is attributed to the role of calcium as a network modifier within the silicate network. nih.gov Furthermore, these calcium-containing hybrids demonstrated the ability to form a hydroxycarbonate apatite layer within three days of immersion in simulated body fluid, indicating their bioactive potential. nih.govnih.gov

Table 2: Mechanical Properties of 3D Printed SiO2-CaO/PTHF/PCL-diCOOH Hybrid Scaffolds with Varying Calcium Content

| Calcium Content (mol.%) | Compressive Strength (MPa) | Modulus of Toughness (MPa) |

|---|---|---|

| 0 | 0.36 ± 0.14 | 0.06 ± 0.01 |

This interactive table showcases the impact of calcium content, introduced via calcium methoxyethoxide, on the mechanical properties of hybrid scaffolds.

While specific detailed studies focusing exclusively on the use of calcium methoxyethoxide in polyethylene (B3416737) glycol (PEG) and gelatin hybrids are not extensively documented in the provided search results, the successful incorporation of calcium methoxyethoxide into SiO2-CaO/polyethylene glycol bulk hybrids has been reported. nih.gov This suggests the feasibility of its application in gelatin-containing systems, as both PEG and gelatin are common components in the development of hydrogels and scaffolds for tissue engineering. mdpi.comnih.govmdpi.com The low-temperature compatibility of calcium methoxyethoxide is a key advantage for incorporating a bioactive inorganic phase into these thermally sensitive biopolymer networks. nih.gov

Role in Achieving Homogeneity and Controlled Material Structure in Hybrid Architectures

A significant advantage of using calcium methoxyethoxide in the synthesis of organic-inorganic hybrids is its ability to promote homogeneity and a controlled material structure. kent.ac.uknih.gov Traditional calcium sources, such as calcium nitrate, tend to cause inhomogeneity by forming calcium-rich regions within the material, as the calcium is not incorporated into the silicate network at the low temperatures required for hybrid synthesis. kent.ac.uknih.gov

In contrast, calcium methoxyethoxide allows for the incorporation of calcium into the silica network at room temperature. kent.ac.ukkent.ac.uk This is because, as a calcium alkoxide, it can hydrolyze and participate in the sol-gel process alongside the silica precursor (e.g., tetraethyl orthosilicate), leading to a more uniform distribution of calcium throughout the resulting hybrid material. nih.gov This improved homogeneity is crucial for achieving consistent mechanical properties and predictable biological responses. kent.ac.uk The use of calcium methoxyethoxide has been shown to result in a more uniform formation of a hydroxyapatite layer on the surface of bioactive glasses, which is essential for bone bonding. kent.ac.uk

Low-Temperature Sol-Gel Derived Calcium Silicate Glasses

Calcium methoxyethoxide is a promising precursor for the synthesis of sol-gel derived calcium silicate glasses at low temperatures. kent.ac.ukresearchgate.net The conventional sol-gel process for producing these bioactive glasses often utilizes calcium nitrate as the calcium source, which requires heat treatment at temperatures exceeding 400°C to incorporate the calcium into the silicate network and to remove toxic nitrate by-products. kent.ac.ukresearchgate.net Such high temperatures are a significant drawback, particularly when aiming to create composite materials with organic components. kent.ac.uk

The use of calcium methoxyethoxide circumvents this issue by enabling the incorporation of calcium into the silica network at room temperature. kent.ac.ukkent.ac.uk This has been confirmed through various analytical techniques, including X-ray diffraction and solid-state NMR spectroscopy, which show that calcium from calcium methoxyethoxide enters the silica network during the drying process at low temperatures. kent.ac.uk This low-temperature synthesis route is not only energy-efficient but also opens up possibilities for fabricating organic-inorganic hybrid composites where the organic phase would otherwise degrade at higher temperatures. researchgate.net

Table 3: Comparison of Processing Temperatures for Calcium Incorporation in Sol-Gel Derived Calcium Silicate Glasses

| Calcium Precursor | Minimum Temperature for Calcium Incorporation |

|---|---|

| Calcium Methoxyethoxide | Room Temperature |

| Calcium Nitrate | > 400°C |

| Calcium Chloride | Does not effectively incorporate at any temperature |

This interactive table highlights the significant advantage of calcium methoxyethoxide in enabling low-temperature synthesis of calcium silicate glasses.

Advanced Manufacturing Techniques Utilizing Calcium Methoxyethoxide Inks

The unique reactivity of calcium methoxyethoxide has been leveraged to develop "inks" for advanced manufacturing, particularly for creating medical devices like bone scaffolds.

Calcium methoxyethoxide is a key component in the formulation of hybrid inks for Direct Ink Writing (DIW), a form of 3D printing. nih.govfrontiersin.org This technique allows for the fabrication of complex, three-dimensional scaffolds with precisely controlled architectures, which is critical for tissue engineering applications. mo-sci.comresearchgate.net The scaffolds must have an open, interconnected pore network to allow for cell migration, nutrient transport, and vascularization. kent.ac.uk

In this process, calcium methoxyethoxide is part of a sol-gel ink that often includes a silica precursor (like tetraethyl orthosilicate) and organic polymers (such as polytetrahydrofuran and polycaprolactone). nih.govfrontiersin.org The ink is extruded through a fine nozzle layer-by-layer to build the scaffold structure. researchgate.net The ongoing sol-gel reaction, facilitated by the calcium methoxyethoxide, allows the extruded filaments to hold their shape and bond with subsequent layers. nih.gov Researchers have successfully printed lattice-like scaffolds with channel sizes of 500 µm, which is suitable for promoting vascularized bone regeneration. frontiersin.orgnih.gov The addition of calcium via calcium methoxyethoxide was found to be crucial for both the bioactivity and the mechanical integrity of the final printed structure. nih.govfrontiersin.org

The successful application of DIW depends heavily on the rheological properties of the ink, such as its viscosity, shear-thinning behavior, and thixotropy. nih.govmdpi.commdpi.com Calcium methoxyethoxide plays a significant role in optimizing these properties. The addition and concentration of calcium methoxyethoxide in the hybrid sol-gel ink directly influence its printability. nih.govfrontiersin.org

Table 2: Effect of Calcium Methoxyethoxide (CME) Content on DIW Ink Properties and Scaffold Mechanics

| TEOS:CME Molar Ratio | Printing Window | Compressive Strength | Modulus of Toughness |

| 95:5 | ~1 hour | Data not specified | Data not specified |

| 90:10 | Increased | Data not specified | Data not specified |

| 70:30 | Increased | 0.90 ± 0.23 MPa frontiersin.orgnih.gov | 0.22 ± 0.04 MPa frontiersin.orgnih.gov |

| 60:40 | ~2 hours | Data not specified | Data not specified |

| Ca-free Control | Shorter | 0.36 ± 0.14 MPa frontiersin.org | 0.06 ± 0.01 MPa frontiersin.org |

Note: Data derived from studies on SiO₂-CaO(CME)/PTHF/PCL-diCOOH hybrid inks. nih.govfrontiersin.org

Precursor for Metal Oxide Synthesis

Beyond its specific applications in bioactive glasses, calcium methoxyethoxide serves as a versatile precursor for the synthesis of metal oxides, primarily calcium oxide (CaO). researchgate.netscispace.comfrontiersin.orgscienceopen.comharvard.edu In the sol-gel processes described, the calcium methoxyethoxide ultimately decomposes to form CaO, which acts as a network modifier within the silica glass structure. kent.ac.uknih.gov The synthesis method involves reacting calcium metal with 2-methoxyethanol (B45455), which, upon heating, converts the precursor to CaO. kent.ac.uknih.gov

This low-temperature conversion to a pure oxide is a significant advantage of alkoxide precursors in general. While much of the research focuses on CaO within a silica matrix, the principle can be applied to create calcium-containing metal oxide nanoparticles or thin films. mdpi.comnih.gov The use of such precursors allows for greater control over stoichiometry, purity, and homogeneity compared to methods starting from mineral salts. mdpi.com This makes calcium methoxyethoxide and similar alkoxides valuable reagents in materials chemistry for producing high-purity, single- or mixed-metal oxides for a range of applications, including catalysis and bioceramics. nih.gov

Advanced Characterization of Calcium Methoxyethoxide and Derived Materials

Spectroscopic Analysis of Chemical Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of calcium methoxyethoxide. By probing the interactions of electromagnetic radiation with the compound, detailed information about its constituent atoms and their chemical environment can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance (ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation.

Table 2: Characteristic FTIR Peaks for Calcium Methoxide (B1231860)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3686 | O-H | Stretching (isolated from calcium cation) |

| 2784 | -CH₃ | Stretching |

| 1458 | C-H | Bending (alkenes) |

Data is for calcium methoxide and serves as a reference for the expected peaks in calcium methoxyethoxide. researchgate.net

For calcium methoxyethoxide, additional peaks corresponding to the C-O-C ether linkage and the C-C bond of the ethoxy group would be expected. The presence of the ether group would likely introduce a strong C-O stretching band in the region of 1000-1200 cm⁻¹. The fundamental vibrations of the methylene groups would also be present.

X-ray Diffraction (XRD) for Structural Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used for the identification of crystalline materials and the determination of their crystal structures. XRD analysis is based on the constructive interference of monochromatic X-rays and a crystalline sample.

The crystalline structure of calcium methoxyethoxide can be investigated using XRD. Although a specific XRD pattern for calcium methoxyethoxide is not widely published, data for the related compound, calcium methoxide, can be used for comparison. The XRD pattern of a crystalline material is a unique fingerprint, with characteristic peaks at specific 2θ angles.

For materials synthesized from calcium oxide, the disappearance of the characteristic peaks of CaO and the appearance of new peaks would indicate the formation of the metal alkoxide. For calcium methoxide, a characteristic peak is observed at a 2θ of 10.8°. researchgate.net In addition, peaks for calcium hydroxide may be present if the sample has been exposed to moisture.

Table 3: Characteristic XRD Peaks for Calcium Oxide and Related Compounds

| Compound | Characteristic Peak (2θ) | JCPDS File No. |

| Calcium Oxide (CaO) | 32.1°, 37.2° | 00-037-1497 |

| Calcium Methoxide (Ca(OCH₃)₂) | 10.8° | - |

| Calcium Hydroxide (Ca(OH)₂) | 17.8°, 28.6°, 34.0° | 00-001-0184 |

This table provides reference peak positions for related compounds to aid in the analysis of calcium methoxyethoxide and its derivatives. researchgate.net

Analysis of the XRD pattern of calcium methoxyethoxide would allow for the identification of its crystalline phases, determination of its lattice parameters, and an assessment of its purity.

UV-Vis-NIR and Photoluminescence (PL) Spectroscopy

Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy and photoluminescence (PL) are powerful techniques for investigating the optical properties of materials. UV-Vis-NIR spectroscopy measures the absorption and reflectance of light, which can provide information about the electronic transitions and the band gap of a material. Photoluminescence spectroscopy involves the excitation of a material with light and the measurement of the emitted light, which can reveal information about the material's electronic states and defects.

In the context of materials derived from calcium methoxyethoxide, such as silver-doped calcium hydroxide nanospheres, UV-Vis diffuse reflectance spectra have been used to study their absorption properties. For instance, studies on related calcium compounds have shown that pure calcium hydroxide nanospheres absorb in the UV region. researchgate.net The introduction of dopants, facilitated by precursors like calcium methoxyethoxide, can significantly alter these properties. For example, doping with silver can shift the absorption into the visible region. researchgate.net The band gap energies of these materials can be calculated from the UV-Vis spectra, and it has been observed that the band gap can be tuned by varying the concentration of the dopant. researchgate.net

Photoluminescence (PL) spectroscopy complements UV-Vis by examining the emission of light after absorption. The PL spectra of materials like calcium hydroxide nanospheres show characteristic emission peaks. researchgate.net The intensity of these peaks can be influenced by the material's composition and structure, providing insights into its potential for applications such as photocatalysis. researchgate.net

Below is a table summarizing the effect of silver doping on the band gap of calcium hydroxide nanospheres, a material analogous to what could be synthesized using a calcium methoxyethoxide precursor.

| Sample | Band Gap (eV) |

| Calcium Hydroxide | 3.40 |

| 0.2 wt% Ag-Calcium Hydroxide | 3.07 |

| 0.4 wt% Ag-Calcium Hydroxide | 2.99 |

| 0.6 wt% Ag-Calcium Hydroxide | 2.88 |

| 0.8 wt% Ag-Calcium Hydroxide | 2.85 |

This interactive table is based on data for silver-doped calcium hydroxide nanospheres, illustrating how the optical properties of calcium-based materials can be modified. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules and crystals. This allows for the identification of specific chemical bonds and crystalline phases within a material.

For materials derived from calcium methoxyethoxide, such as calcium silicate (B1173343) hydrates (C-S-H) in cementitious materials, Raman spectroscopy is instrumental in tracking the chemical transformations during hydration and setting. researchgate.net The technique can distinguish between different polymorphs of calcium carbonate (calcite, aragonite, and vaterite) that may form as secondary phases. mdpi.com

In the study of synthetic non-metallic inclusions, which can include calcium-containing phases, Raman spectroscopy has been used to identify and quantify the different components. nih.gov For example, distinct Raman peaks can be assigned to various calcium aluminate phases and calcium sulfide. nih.gov The intensity of these peaks can be correlated with the concentration of the respective phases. nih.gov

The following table lists characteristic Raman shift ranges for various calcium-containing compounds and related phases that could be present in materials derived from calcium methoxyethoxide.

| Compound/Phase | Characteristic Raman Shift (cm⁻¹) |

| Calcium Silicate Hydrate (C-S-H) | Broad bands related to Si-O stretching and bending |

| Calcite (CaCO₃) | ~1086 |

| Vaterite (CaCO₃) | ~1075 |

| Calcium Aluminate (CA) | ~524 |

| Tricalcium Aluminate (C₃A) | ~766 |

| Dodecacalcium Heptaaluminate (C₁₂A₇) | ~517 |

This interactive table provides a summary of characteristic Raman shifts for relevant compounds found in materials science, particularly in cement and ceramic systems. mdpi.comnih.govresearchgate.net

Microscopic and Morphological Characterization

Microscopic techniques are vital for visualizing the surface topography, internal structure, and morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the morphological characterization of materials. SEM provides high-resolution images of the surface of a sample, revealing details about its texture, porosity, and particle size and shape. nih.gov TEM, on the other hand, allows for the examination of the internal structure of a material at even higher magnifications, providing insights into its crystallinity and the presence of nanoscale features. researchgate.net

In the context of materials derived from calcium methoxyethoxide, such as bioactive glasses and hybrid scaffolds, SEM and TEM are used to assess the success of the synthesis process and to understand how the material's structure may influence its properties. For example, in the synthesis of calcium phosphate (B84403) materials, SEM can reveal the morphology of the resulting particles, which can range from nanorods to spherical aggregates. researchgate.net TEM can further elucidate the crystalline nature of these particles. researchgate.net The use of calcium methoxyethoxide as a precursor in sol-gel processes has been shown to result in more homogeneous materials, which can be visualized using these microscopic techniques. nih.gov

Energy Dispersive X-ray (EDX) Analysis for Elemental Distribution

Energy Dispersive X-ray (EDX) analysis, often coupled with SEM or TEM, is a technique used for the elemental characterization of a sample. nih.gov By analyzing the X-rays emitted from a sample when it is bombarded with an electron beam, EDX can identify the elements present and their relative abundance. nih.gov This technique can also be used to create elemental maps, showing the spatial distribution of different elements within the sample. nih.gov

For materials synthesized using calcium methoxyethoxide, EDX is crucial for confirming the incorporation of calcium into the material's matrix and for assessing the homogeneity of its distribution. nih.gov In the development of bioactive glasses, for example, EDX can be used to verify the intended elemental composition (e.g., the Ca/Si ratio) and to detect the formation of calcium-rich or silica-rich regions. nih.gov In the analysis of calcium phosphate coatings on biomaterials, EDX can confirm the presence of calcium and phosphorus and determine their atomic ratio (Ca/P), which is a critical parameter for biocompatibility. researchgate.net

Below is a table showing representative elemental compositions of different calcium silicate-based cements obtained through EDX analysis, illustrating the type of data this technique provides.

| Material | Primary Elements Detected | Radiopacifier Element(s) |

| White Portland Cement | C, O, Ca, Si | None |

| Mineral Trioxide Aggregate (MTA) | C, O, Ca, Si | Bi |

| Biodentine® | C, O, Ca, Si | Zr |

| Endosequence® RRMTM Putty & Paste | C, O, Ca, Si | Zr, Ta |

This interactive table summarizes the elemental composition of various calcium silicate cements as determined by EDX, highlighting the key elemental constituents and the radiopacifying agents used. nih.gov

Elemental and Compositional Determination Techniques

Accurate determination of the elemental composition is critical for ensuring that a material meets its design specifications and for understanding its behavior.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and accurate analytical technique used for the quantitative determination of the elemental composition of a wide variety of materials. fraunhofer.de The sample is introduced into an argon plasma, which excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. acs.org The intensity of the emitted light is proportional to the concentration of each element, allowing for precise quantification. acs.org

In the context of materials derived from calcium methoxyethoxide, ICP-OES is used to determine the exact concentration of calcium and other elements in the final product. nih.gov This is particularly important in the synthesis of bioactive glasses and ceramics, where the biological performance is highly dependent on the precise elemental composition. nih.gov For instance, after synthesizing a bioactive glass using calcium methoxyethoxide, the material can be dissolved in acid, and the resulting solution can be analyzed by ICP-OES to confirm that the target stoichiometry has been achieved. nsf.gov This technique is also valuable for studying the dissolution and ion release kinetics of these materials in simulated body fluids, which is crucial for predicting their in vivo behavior. maas.edu.mm

The following table provides an example of the precision that can be achieved with ICP-OES for the analysis of calcium and phosphorus in a hydroxyapatite (B223615) sample, a type of calcium phosphate.

| Element | Measured Concentration (wt%) | Expanded Uncertainty (wt%) |

| Calcium (Ca) | 39.2 | 0.2 |

| Phosphorus (P) | 18.1 | 0.1 |

This interactive table shows example results for the compositional analysis of hydroxyapatite using a high-precision ICP-OES method, demonstrating the technique's accuracy for determining the concentration of key elements. eag.com

Thermogravimetric Analysis (TGA) for Inorganic-Organic Ratio

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to determine the thermal stability of a material and its composition by measuring the change in mass as a function of temperature in a controlled atmosphere. For organometallic compounds like calcium methoxyethoxide, TGA is particularly useful for determining the ratio of the inorganic residue to the organic components.

The process involves heating a small sample of the material on a precision balance inside a furnace. As the temperature increases, the organic ligands (in this case, methoxyethoxide) decompose and volatilize, resulting in a measurable mass loss. The analysis is typically continued until a stable plateau is reached, indicating that all organic material has been removed and only the inorganic component, typically a metal oxide, remains.

In the case of calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂), upon heating in an oxidizing atmosphere (like air), the organic methoxyethoxide groups would decompose into volatile products such as carbon dioxide and water. The final, stable inorganic residue would be calcium oxide (CaO).

The theoretical inorganic-to-organic ratio can be calculated from the stoichiometry of the decomposition reaction:

Ca(OCH₂CH₂OCH₃)₂ (s) + 9 O₂ (g) → CaO (s) + 6 CO₂ (g) + 7 H₂O (g)

From the molecular weights of calcium methoxyethoxide (190.25 g/mol ) and calcium oxide (56.08 g/mol ), the theoretical percentage of the inorganic residue (CaO) can be calculated as:

(Molecular Weight of CaO / Molecular Weight of Ca(OCH₂CH₂OCH₃)₂) * 100% = (56.08 / 190.25) * 100% ≈ 29.48%

A typical TGA curve would show a significant weight loss corresponding to the decomposition of the organic ligands, eventually stabilizing at a residual mass percentage that should be close to this theoretical value. Any deviation from this value could indicate the presence of impurities, incomplete decomposition, or the formation of other inorganic species.

Hypothetical TGA Data for Calcium Methoxyethoxide Decomposition

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 100-250 | ~5% | Loss of adsorbed solvent/moisture |

| 250-500 | ~65% | Decomposition of methoxyethoxide ligands |

| >500 | Stable | Residual inorganic material (CaO) |

This table is illustrative and based on the expected thermal decomposition behavior of a metal alkoxide. Actual experimental values may vary.

Surface and Porosity Characterization

The surface and porosity characteristics of materials derived from calcium methoxyethoxide are critical for a variety of applications, influencing properties such as catalytic activity, adsorption capacity, and dissolution rates.

Nitrogen Adsorption/Desorption (BET Method) for Specific Surface Area

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. wikipedia.org It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, an adsorption-desorption isotherm is generated. The BET theory is then applied to these isotherms to calculate the specific surface area. wikipedia.org

Materials derived from calcium methoxyethoxide, such as calcium oxide or calcium carbonate, can exhibit a range of specific surface areas depending on the synthesis and processing conditions. For instance, the calcination temperature of calcium carbonate to produce calcium oxide has a significant impact on the resulting surface area. core.ac.uk Generally, lower calcination temperatures result in higher specific surface areas.

Representative BET Surface Area for Calcium-Based Materials

| Material | Synthesis/Treatment | Specific Surface Area (m²/g) |

| Natural CaO Sorbent | Thermal Pre-treatment | 1.8 - 5.5 |

| Nano Calcium Carbonate | - | 15.8 nih.gov |

| Bulk Calcium Carbonate | - | 0.83 nih.gov |

| CaO from Adamawa Chalk | Calcined at 700-1200°C | 3.04 - 9.73 core.ac.uk |

| Nitrogen-Doped Calcite | Solvothermal and calcination | 136.53 mdpi.com |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in a suspension or solution. mdpi.comuark.edu The technique is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. nih.gov Smaller particles move more rapidly than larger particles. nih.gov

When a laser beam is passed through the suspension, the scattered light intensity fluctuates over time due to the particle movement. DLS measures the rate of these intensity fluctuations and correlates them to the particle size using the Stokes-Einstein equation. The result is a hydrodynamic diameter of the particles, which represents the diameter of a sphere that has the same translational diffusion speed as the particle being measured.

For materials derived from calcium methoxyethoxide, DLS is a valuable tool for characterizing the size of nanoparticles in colloidal suspensions. The particle size distribution is a critical parameter that can influence the material's reactivity and bioavailability.

Typical Particle Size Distribution Data for Calcium-Based Nanoparticles from DLS

| Material | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Nano Calcium Carbonate | 2187 | 0.307 nih.gov |

| Bulk Calcium Carbonate | 7363 | 0.698 nih.gov |

| Calcium Phosphate Nanoparticles | 39 - 90 | - |

| Calcium Nanoparticles (Sargassum latifolium extract) | 7.51 - 35.21 | - |

PDI is a dimensionless number that indicates the breadth of the particle size distribution. A PDI value below 0.1 is considered monodisperse, while a value greater than 0.7 indicates a very broad size distribution.

Zeta Potential Measurements for Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a high zeta potential (either positive or negative) are electrically stabilized, while particles with low zeta potentials tend to coagulate or flocculate.

The measurement of zeta potential is typically performed using an electrophoretic light scattering technique. An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. The velocity of this movement is measured and used to calculate the zeta potential.

For materials derived from calcium methoxyethoxide, the surface charge of derived nanoparticles is an important characteristic. For example, the zeta potential of calcium carbonate nanoparticles can be influenced by the surrounding medium.

Illustrative Zeta Potential Values for Calcium-Based Nanoparticles

| Material | Dispersion Medium | Zeta Potential (mV) |

| Nano Calcium Carbonate | Deionized Water | +16.37 nih.gov |

| Bulk Calcium Carbonate | Deionized Water | -2.98 nih.gov |

| Calcium Nanoparticles (with algae extract) | - | -4.66 nih.gov |

| Calcium Oxide Nanoparticles | - | -8.8 to -18.3 sciencetechindonesia.com |

| siRNA loaded Calcium Phosphate Lipid Hybrid Nanoparticles | pH 7.4 | -13 oncotarget.com |

A zeta potential value between ±10 mV indicates instability, ±10 to ±30 mV suggests incipient stability, and values greater than ±30 mV are generally considered to represent good stability.

Comparative Analysis with Alternative Calcium Precursors

Comparison with Inorganic Calcium Salts

Inorganic calcium salts, such as calcium nitrate (B79036) and calcium chloride, have been widely used as calcium precursors due to their low cost and availability. However, their application in advanced, low-temperature synthesis methods is often problematic.

Calcium nitrate is one of the most frequently utilized calcium precursors in conventional sol-gel synthesis of materials like bioactive glasses. nih.gov However, its use presents significant drawbacks, especially for creating organic-inorganic hybrid materials.

When calcium nitrate is used in acidic sol-gel processes, the Ca²⁺ and NO₃⁻ ions remain dissolved in the pore liquor and are not incorporated directly into the silicate (B1173343) network at low temperatures. nih.gov The incorporation of calcium into the material's matrix only occurs upon heating to temperatures above 400°C. nih.govkent.ac.uk A further heat treatment, often exceeding 500°C, is required to thermally decompose and remove the residual nitrate ions. nih.gov These high-temperature requirements preclude the synthesis of hybrid materials where organic components would degrade. kent.ac.uk

Furthermore, the decomposition of calcium nitrate can leave behind toxic nitrate residues if not completely removed, which can compromise the biocompatibility of the final product. nih.govresearchgate.net Studies have shown that materials synthesized using calcium nitrate exhibit lower cytocompatibility compared to those derived from alkoxide precursors. researchgate.net The distribution of calcium ions can also be inhomogeneous, with non-uniform precipitates of calcium nitrate forming on the gel's surface during drying. nih.gov

In contrast, calcium methoxyethoxide allows for the incorporation of calcium into the material network at room temperature. nih.govrsc.org This is because, under acid catalysis, it can hydrolyze and condense alongside other precursors like tetraethyl orthosilicate (B98303) (TEOS), leading to a more homogeneous distribution of calcium throughout the material at a molecular level without the need for high-temperature processing. rsc.org

Calcium chloride has been explored as an alternative to calcium nitrate to avoid the issue of toxic nitrate byproducts. However, research has shown it to be a poor precursor for low-temperature sol-gel synthesis.

Studies have demonstrated that calcium ions derived from calcium chloride fail to enter the silicate network even at temperatures up to 800°C. kent.ac.uk Instead of incorporating into the glass structure, the use of calcium chloride can lead to phase separation and the precipitation of unidentified crystalline phases upon heating. kent.ac.uk This lack of incorporation prevents the formation of a homogeneous calcium-containing material.

While chloride ions are not considered as toxic as nitrate ions, their ultimate fate within the material as a function of temperature is not well understood. rsc.org The use of calcium methoxyethoxide avoids these issues entirely, as it integrates smoothly into the material's network at low temperatures without introducing potentially problematic halide ions.

The primary limitations of using inorganic calcium salts like calcium nitrate and calcium chloride in low-temperature hybrid synthesis are threefold: high processing temperatures, chemical inhomogeneity, and byproduct toxicity.

High-Temperature Requirement: As discussed, salts like Ca(NO₃)₂ require high-temperature calcination (400°C - 700°C) to incorporate calcium into the oxide network and to remove harmful anions. nih.govkent.ac.uk This makes them fundamentally incompatible with the synthesis of organic-inorganic hybrids, where the organic components are temperature-sensitive and would decompose at such high temperatures. kent.ac.uk

Inhomogeneity: The mechanism of calcium incorporation from salts involves precipitation on the gel surface during drying, followed by high-temperature diffusion. This process often leads to an inhomogeneous distribution of calcium within the final material. nih.gov Calcium methoxyethoxide, which co-condenses with other precursors, allows for a significantly more uniform, molecular-level distribution of calcium. rsc.org

Toxic Byproducts: The nitrate ions from calcium nitrate are cytotoxic, and their incomplete removal can negatively impact the biocompatibility of materials intended for biomedical applications. nih.govresearchgate.net Calcium methoxyethoxide decomposes into volatile organic compounds and calcium oxide, leaving no toxic residues.

These limitations highlight the significant advantages of calcium methoxyethoxide for applications requiring high homogeneity and low processing temperatures, such as in the fabrication of bioactive hybrids. kent.ac.ukrsc.org

Table 1: Comparative Analysis of Calcium Precursors

| Property | Calcium Methoxyethoxide (CME) | Calcium Nitrate (Ca(NO₃)₂) | Calcium Chloride (CaCl₂) |

|---|---|---|---|

| Ca Incorporation Temp. | Room Temperature | > 400°C | Poor incorporation even at 800°C |

| Homogeneity | High (Molecular-level mixing) | Low (Surface precipitation) | Very Poor (Phase separation) |

| Byproducts | Volatile organics | Toxic Nitrates (NOₓ) | Chlorides (fate unknown) |

| Suitability for Hybrids | Excellent | Unsuitable | Unsuitable |

| Biocompatibility | High | Low (due to nitrate residue) | Moderate |

Comparison with Other Calcium Alkoxides

Calcium alkoxides, as a class, offer advantages over inorganic salts for low-temperature synthesis. However, their properties can vary significantly based on the specific alkyl group.

Calcium ethoxide (Ca(OCH₂CH₃)₂) is another common alkoxide precursor. Like calcium methoxyethoxide, it offers the advantage of low-temperature processing and avoids the toxic byproducts associated with inorganic salts. Studies comparing various precursors for the synthesis of bioactive glasses found that alkoxide-derived glasses, including those from calcium ethoxide and calcium methoxide (B1231860), exhibited superior biocompatibility compared to those from calcium nitrate and calcium chloride. researchgate.net

The primary differences between calcium methoxyethoxide and simpler alkoxides like calcium ethoxide often lie in their solubility and stability in common solvents used for sol-gel synthesis. Simpler calcium alkoxides, such as calcium methoxide and calcium ethoxide, often have limited solubility, which can hinder their application. researchgate.net

Like calcium methoxyethoxide, calcium ethoxyethoxide is an alkoxyalkoxide, containing an ether linkage in its organic ligand. This structural feature is known to increase the solubility of metal alkoxides in organic solvents and can modify their reactivity. It is reasonable to expect that CEE would also exhibit good solubility and be suitable for low-temperature sol-gel processing, similar to CME.

The longer alkyl chain in the ethoxyethoxy- ligand compared to the methoxyethoxy- ligand might slightly alter its hydrolysis and condensation kinetics. Generally, longer and bulkier alkyl groups can slow down the rate of hydrolysis due to steric hindrance. This could potentially offer different levels of control over the sol-gel reaction. Without direct experimental comparison, it is difficult to definitively state which precursor would offer superior performance. However, both CME and CEE belong to a class of precursors designed to overcome the solubility and homogeneity issues of simpler alkoxides and the high-temperature and toxicity problems of inorganic salts.

Advantages of Calcium Methoxyethoxide in Specific Material Systems

Calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂) has emerged as a superior calcium precursor in the synthesis of advanced materials, particularly within sol-gel processes. Its unique chemical structure and reactivity offer significant advantages over traditional calcium salts like calcium nitrate and calcium chloride, especially in the fabrication of bioactive glasses and organic-inorganic hybrid composites. kent.ac.ukresearchgate.netmdpi.com The primary benefits lie in its ability to promote material homogeneity and facilitate the incorporation of calcium into a silica (B1680970) network at low processing temperatures. kent.ac.uk

Efficient Calcium Incorporation at Ambient Temperatures

One of the most significant advantages of calcium methoxyethoxide is its ability to incorporate calcium into the silicate network at or near room temperature. kent.ac.uknih.gov Traditional sol-gel methods using calcium salts, such as calcium nitrate, require high-temperature heat treatments (typically above 400°C) to break down the salt and incorporate the calcium ions into the silica structure. kent.ac.ukmdpi.com

This high-temperature requirement presents a major obstacle for the synthesis of organic-inorganic hybrid materials. kent.ac.uk These hybrids, which combine the properties of a polymer with those of a ceramic, are designed to improve toughness and other mechanical properties. nih.gov However, the polymers used in these systems would degrade at the high temperatures needed for calcium incorporation when using nitrate precursors. nih.gov

Calcium methoxyethoxide circumvents this issue entirely. As an alkoxide, it integrates into the silica network during the wet gel stage of the sol-gel process at temperatures as low as 60°C or even at room temperature. researchgate.netnih.gov This low-temperature pathway is essential for preserving the integrity of the organic polymer phase in hybrid materials. nih.gov Studies have confirmed that calcium methoxyethoxide is currently the only calcium precursor that has been used to successfully integrate calcium ions into the glass network at room temperature, making it an enabling technology for the development of advanced bioactive hybrids for bone regeneration. nih.gov

The following table summarizes the comparative advantages of calcium methoxyethoxide over traditional calcium precursors in sol-gel synthesis.

| Feature | Calcium Methoxyethoxide (CME) | Calcium Nitrate (Ca(NO₃)₂) | Calcium Chloride (CaCl₂) |

| Precursor Type | Alkoxide | Salt | Salt |

| Incorporation Temperature | Ambient / Low Temperature (<60°C) researchgate.netnih.gov | High Temperature (>400°C) kent.ac.ukmdpi.com | High Temperature / Fails to incorporate kent.ac.ukmdpi.com |

| Homogeneity | High (Uniform Ca distribution) kent.ac.ukmdpi.com | Low (Forms Ca-rich regions) kent.ac.uk | Moderate |

| Suitability for Hybrids | Excellent (Prevents polymer degradation) kent.ac.uknih.gov | Poor (High temperature degrades polymer) kent.ac.uk | Poor |

| Byproducts | Alcohol (e.g., 2-methoxyethanol) | Toxic nitrates (require burn-off) kent.ac.uk | Chlorides |

Theoretical and Computational Investigations of Calcium Methoxyethoxide Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It has been effectively employed to understand the reaction pathways of metal alkoxides, including those of calcium. While direct DFT studies on the reaction mechanisms of calcium methoxyethoxide are not extensively detailed in dedicated publications, the principles can be inferred from computational studies on similar calcium-based systems and related alkoxides.

DFT calculations are instrumental in determining the energetics of precursor reactions, such as hydrolysis and condensation, which are fundamental to the sol-gel process. For instance, theoretical calculations at the DFT level can help predict the capability of calcium alkoxide compounds to interact with and bond to various substrates. researchgate.net Studies on other systems, such as the thermolysis of related compounds or the catalytic activity of calcium oxide (CaO), provide models for the types of mechanisms that can be investigated. mdpi.comsioc-journal.cn For example, DFT has been used to calculate the activation energy barriers for different reaction pathways, helping to identify the most favorable routes for material formation. mdpi.com In the context of calcium alkoxides used for conservation, DFT has been used to understand their interaction with carbonate matrices. researchgate.net

Key parameters and findings from representative DFT studies on related systems are summarized below.

| System Studied | DFT Functional/Basis Set | Key Findings |

| Catalytic Degradation of Polystyrene with CaO | B3LYP/6-311G++(d,p) | Basic CaO catalyst favors β-scission by stabilizing carbanions, reducing bond dissociation energies and lowering activation barriers. mdpi.com |

| Calcium Aminophenolates (Alkoxide-like) | TURBOMOLE 6.3 / Gaussian 09 | Geometries from crystal structures were used as starting points for full gas-phase optimization to calculate harmonic vibrational frequencies and energies. rsc.org |

| Calcium Oxalates | Dispersion-corrected DFT | Successfully predicted IR and Raman vibrational spectra for different polyhydrates, aiding in the interpretation of experimental data. academie-sciences.fr |

| 1,3-Dipolar Cycloaddition Reactions | Various (e.g., M06-2X/Def2TZVP) | Investigation of reaction mechanisms, including stepwise vs. concerted pathways and the role of catalysts in determining selectivity. mdpi.com |

These examples highlight how DFT can elucidate reaction energetics, transition states, and the influence of catalysts, providing a framework for understanding the reactivity of calcium methoxyethoxide during materials synthesis.

Molecular Modeling of Calcium Ion Interactions within Material Networks

Molecular modeling, particularly through molecular dynamics (MD) simulations, offers a window into the dynamic interactions of calcium ions within evolving material networks. When calcium methoxyethoxide is used as a precursor, it releases Ca²⁺ ions upon hydrolysis, and their subsequent interactions are critical to the final structure and properties of the material. frontiersin.orgnih.gov

Simulations have shown that the presence of calcium ions significantly influences the condensation of silica (B1680970) networks during sol-gel synthesis. researchgate.net Reactive MD simulations comparing calcium-containing and calcium-free systems revealed that calcium accelerates the rate of condensation, leading to the formation of larger and more branched silica clusters. researchgate.net This is attributed to a Ca-induced nanosegregation effect, where the system separates into calcium-rich and silica-rich regions, promoting condensation reactions within the silica-rich zones. researchgate.net

In hybrid organic-inorganic materials, molecular modeling can elucidate the specific interactions between calcium ions and the polymer network. In hybrids containing polycaprolactone-diacid (PCL-diCOOH), it has been suggested that Ca²⁺ ions sourced from calcium methoxyethoxide can form ionic bonds with the carboxylate (COO⁻) terminal groups of the polymer. frontiersin.org This interaction acts as a cross-linking point, enhancing the mechanical properties of the hybrid material. frontiersin.org Modeling these interactions is complex due to the strong electrostatic forces and the polarizing effect of the doubly charged calcium ion on surrounding molecules. uochb.cz Simplified models that scale the electric charge of the ions have been proposed to more accurately mimic these effects in simulations. uochb.cz

| Interaction Type | System | Modeling Technique | Key Finding |

| Ca²⁺ and Silica Precursors | CaO-SiO₂-H₂O | Reactive Molecular Dynamics (ReaxFF) | Calcium induces nanosegregation, accelerating silica condensation and leading to larger, ramified clusters. researchgate.net |

| Ca²⁺ and Polymer Chains | SiO₂/PTHF/PCL-diCOOH | Inferred from NMR and material properties | Ca²⁺ ions form ionic cross-links with carboxylate groups on the PCL-diCOOH polymer, increasing material strength and toughness. frontiersin.org |

| Ca²⁺ and Water | Aqueous Solution | Molecular Dynamics | Strong electrostatic interactions lead to a highly structured solvation shell; electronic polarization effects are significant and must be accounted for. uochb.cz |

| Ca²⁺ and Polysaccharides | Alginic Acid / Calcite | Molecular Dynamics | The interaction is driven by the proximity of electron-donating moieties (carboxyl groups) to calcium ions on the calcite surface. randallcygan.com |

Simulation of Sol-Gel Process Kinetics and Material Evolution

Simulating the kinetics of the sol-gel process involving calcium methoxyethoxide is challenging due to the compound's high reactivity. imperial.ac.uk Calcium methoxyethoxide hydrolyzes and gels almost immediately upon contact with water, making it difficult to control the reaction. nih.govimperial.ac.uk Computational simulations are therefore invaluable for understanding the rapid sequence of events that are difficult to capture experimentally.

To overcome the vast difference between experimental time scales (seconds to hours) and accessible simulation times (nanoseconds), simulations are often performed at elevated temperatures to accelerate the reaction kinetics. researchgate.netacs.org While this is an artificial condition, it allows for the observation of polymerization and network formation within a computationally feasible timeframe. These simulations provide critical data on the evolution of cluster sizes, the degree of condensation, and the distribution of species as the sol transitions to a gel. acs.orgacs.org

| Simulation Aspect | Technique / Model | Conditions | Observation / Finding |

| Precursor Hydrolysis | MD Simulations | Ambient Temperature | Provides insight into the solvation environment around alkoxide and silicate (B1173343) clusters, a necessary precursor to reaction. acs.org |

| Polymerization Kinetics | Reactive MD (ReaxFF) | Accelerated (High Temperature, e.g., 2000-2500 K) | The presence of calcium significantly increases the polymerization rate of the silicate network. researchgate.netacs.org |

| Cluster Growth | Reactive MD (ReaxFF) | Ca-containing vs. Ca-free systems | Large, ramified silica clusters form within nanoseconds in the presence of calcium, which are absent in Ca-free systems. researchgate.net |

| Process Optimization | Process Modeling (e.g., using GA) | Varied pH, time, temperature | While not a direct molecular simulation, process modeling can optimize synthesis conditions (like temperature and precursor ratios) based on experimental results. mdpi.com |

Through these theoretical and computational investigations, a more detailed, molecular-level picture of calcium methoxyethoxide's role in materials synthesis emerges, guiding the rational design of advanced materials with tailored properties.

Q & A

Q. What is the optimal synthesis protocol for calcium methoxyethoxide in sol-gel bioactive glass preparation?

Calcium methoxyethoxide is synthesized by reacting calcium metal grains with 2-methoxyethanol under argon at 80°C for 24 hours. The mixture is centrifuged (8000 rpm, 5 min) to yield a clear solution, and solid content is measured by heating to 105°C for 2 hours. This precursor is then combined with tetraethyl orthosilicate (TEOS) and phytic acid in ethanol to form a homogeneous sol, critical for bioactive coatings on implants .

Q. Why is calcium methoxyethoxide preferred over calcium nitrate in sol-gel glass synthesis?

Calcium methoxyethoxide enables ambient-temperature hydrolysis and condensation with TEOS, integrating calcium directly into the silicate network without requiring high-temperature calcination (≥600°C). This contrasts with calcium nitrate, which often leads to inhomogeneous Ca distribution due to solubility issues in pore liquor during drying .

Q. How does calcium methoxyethoxide improve homogeneity in bioactive glass synthesis?

As an alkoxide precursor, calcium methoxyethoxide reacts uniformly with silica precursors under acidic or basic catalysis, minimizing phase separation. Its compatibility with organic solvents (e.g., ethanol) ensures better dispersion in hybrid sol-gel systems compared to ionic salts like CaCl₂ or Ca(NO₃)₂ .

Advanced Research Questions

Q. What mechanisms underlie the pH-dependent incorporation of calcium methoxyethoxide into silica networks?

At pH > 2, calcium methoxyethoxide undergoes controlled hydrolysis, forming Si–O–Ca bonds during condensation. Alkaline conditions accelerate gelation, while acidic conditions slow hydrolysis, allowing finer tuning of network porosity and Ca²⁺ release rates. This pH sensitivity is critical for designing bioactive glasses with tailored degradation profiles .